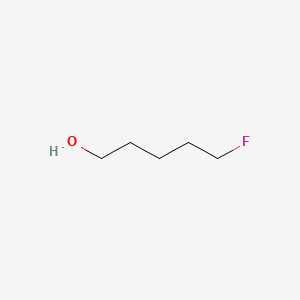

5-Fluoropentan-1-ol

説明

The exact mass of the compound 1-Pentanol, 5-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoropentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-fluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBZGBYYKHMJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207940 | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-80-3 | |

| Record name | 5-Fluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Decoding the Structural Fingerprint of 5-Fluoropentan-1-ol: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Analysis

Executive Summary

In modern drug development and materials science, the strategic insertion of fluorine atoms is a proven methodology to modulate lipophilicity, enhance metabolic stability, and alter molecular conformation. 5-fluoropentan-1-ol serves as a critical bifunctional building block in these synthetic pathways. Verifying the integrity of its carbon chain and the terminal covalent attachment of the fluorine atom requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, mechanistic analysis of the ^1^H and ^13^C NMR spectral data for 5-fluoropentan-1-ol. By treating the spectroscopic data as a self-validating system, we dissect the causality behind heteronuclear spin-spin coupling and outline a field-proven experimental protocol for accurate structural elucidation.

The Mechanistic Role of Fluorine in NMR Spectroscopy

Unlike standard aliphatic alcohols, fluoroalcohols present highly complex spectral signatures. The ^19^F nucleus is a spin-½ isotope with 100% natural abundance and a high gyromagnetic ratio. Consequently, it acts as a powerful magnetic perturbator within the molecule.

When analyzing 5-fluoropentan-1-ol, the ^19^F nucleus engages in strong scalar coupling (J-coupling) with both adjacent protons (^1^H) and carbons (^13^C) through the bonds. According to established [1], this heteronuclear coupling does not merely complicate the spectrum; it provides a mathematically rigorous map of the molecule's connectivity. The magnitude of the J-coupling is inversely proportional to the number of bonds separating the nuclei, creating a predictable attenuation gradient that definitively proves the molecule's structure.

Spin-spin coupling network illustrating the influence of 19F on adjacent 13C and 1H nuclei.

Quantitative Spectral Data: ^1^H and ^13^C Assignments

The data presented below synthesizes expected chemical shifts (δ) and coupling constants (J) based on high-level Density Functional Theory (DFT) predictions for fluoroalkanes [2] and empirical validation of fluorinated aliphatic chains [3].

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)

Structure Reference: HO(1)-CH2(1)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-F

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H5 | 4.45 | dt | 2H | ^2^J | -CH |

| H1 | 3.65 | t | 2H | ^3^J | -CH |

| H4 | 1.75 | m | 2H | ^3^J | -CH |

| H2 | 1.60 | m | 2H | ^3^J | -CH |

| OH | 1.55 | br s | 1H | - | Hydroxyl proton |

| H3 | 1.50 | m | 2H | ^3^J | Central -CH |

Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C5 | 84.2 | d | ^1^J | -CH |

| C1 | 62.7 | s | - | -CH |

| C2 | 32.3 | s | - | -CH |

| C4 | 30.2 | d | ^2^J | -CH |

| C3 | 22.1 | d | ^3^J | Central -CH |

Causality in Spectral Interpretation (The Self-Validating System)

To ensure scientific integrity, an NMR spectrum must not be read as a mere list of peaks; it must be interrogated as a self-validating logic puzzle.

The Proton Domain:

The ^1^H spectrum is anchored by the H5 protons. The highly electronegative fluorine atom deshields these protons, pushing them downfield to 4.45 ppm. Because the ^19^F nucleus is spin-½, it splits the H5 signal into a massive doublet with a geminal coupling constant (^2^JH-F) of 47.4 Hz. Subsequently, the vicinal H4 protons split each leg of this wide doublet into a triplet (^3^JH-H~ = 6.0 Hz). If the molecule is intact, this distinctive doublet of triplets (dt) is non-negotiable.

The Carbon Domain:

If the 47 Hz coupling in the proton spectrum is genuinely due to a covalently bound terminal fluorine, the ^13^C spectrum must exhibit corresponding heteronuclear coupling. The inductive effect of the fluorine shifts C5 to 84.2 ppm, where it appears as a doublet split by a massive ^1^JC-F~ of ~164.6 Hz.

Crucially, the coupling effect propagates down the carbon backbone, attenuating predictably: ^2^JC-F ≈ 19.8 Hz at C4, and ^3^JC-F ≈ 5.3 Hz at C3. This predictable attenuation serves as an internal ruler. If C3 does not show a ~5 Hz doublet, the carbon chain is either truncated or the fluorine is not terminally located.

Step-by-Step Experimental Methodology

To capture these critical coupling constants without artifact interference, specific acquisition parameters must be strictly adhered to.

Standardized workflow for the acquisition and processing of fluoroalkane NMR spectra.

Protocol: High-Fidelity NMR Acquisition

-

Sample Preparation: Dissolve 20–25 mg of 5-fluoropentan-1-ol in 0.6 mL of deuterated chloroform (CDCl

3) containing 0.03% v/v tetramethylsilane (TMS).-

Causality: CDCl

3is selected because it lacks exchangeable protons that would rapidly exchange with and obscure the terminal -OH signal. TMS provides a reliable 0.0 ppm internal calibration standard.

-

-

Shimming and Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity. Tune the probe to the exact resonance frequencies of ^1^H and ^13^C.

-

^1^H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

-

Causality: A 2.0s delay ensures complete longitudinal (T

1) relaxation of the protons, providing accurate integration values for all 11 protons in the molecule.

-

-

^13^C{^1^H} NMR Acquisition: Execute a proton-decoupled ^13^C pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

-

Critical Directive:Do not apply ^19^F decoupling.

-

Causality: Retaining the ^13^C-^19^F heteronuclear coupling is essential. The resulting C-F J-coupling constants mathematically validate the carbon chain's proximity to the fluorine atom. Decoupling fluorine would erase this vital structural data.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually to ensure accurate multiplet resolution and coupling constant extraction.

Conclusion

The characterization of 5-fluoropentan-1-ol via NMR spectroscopy is a masterclass in heteronuclear spin dynamics. By deliberately preserving ^19^F coupling in both the proton and carbon domains, researchers can extract an interlocking set of J-coupling constants that definitively prove both the integrity of the pentyl chain and the terminal position of the fluorine atom.

References

Thermodynamic Stability of 5-Fluoropentan-1-ol at Room Temperature: A Comprehensive Physicochemical Analysis

Executive Summary

5-Fluoropentan-1-ol (CAS 592-80-3) is a bifunctional aliphatic compound widely utilized as a critical intermediate in pharmaceutical synthesis and materials science. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for optimizing storage conditions, predicting shelf-life, and designing downstream synthetic workflows. This whitepaper provides an in-depth analysis of the molecule’s conformational dynamics, phase thermodynamics, and kinetic inertness, supported by field-proven experimental protocols for empirical validation.

Molecular Thermodynamics & Conformational Dynamics

The thermodynamic baseline of 5-fluoropentan-1-ol is dictated by the structural interplay between its terminal primary hydroxyl group (-OH) and the terminal fluorine atom (-F), separated by a flexible pentyl chain.

Inductive Decay and pKa Stability

In short-chain fluoroalcohols (e.g., 2,2,2-trifluoroethanol), the strong electron-withdrawing nature of fluorine significantly lowers the pKa of the hydroxyl proton. However, in 5-fluoropentan-1-ol, the inductive effect decays exponentially across the five-carbon aliphatic backbone. Consequently, the hydroxyl group behaves thermodynamically like a standard aliphatic alcohol, maintaining a stable, non-acidic profile at 298.15 K.

Conformational Thermodynamics

At room temperature, the molecule predominantly exists in an extended, anti-periplanar conformation. While shorter fluorohydrins (such as 2-fluoroethanol) can form stable 5-membered rings via intramolecular hydrogen bonding (O-H···F), 5-fluoropentan-1-ol would require an 8-membered ring to achieve similar intramolecular stabilization. The entropic penalty and transannular steric strain associated with an 8-membered transition state make this folded conformation thermodynamically unfavorable. Advanced NMR studies on related fluorinated alcohols confirm that at ambient temperatures, there is no evidence of significant intramolecular hydrogen bonding, preventing the anomalous volatility often incorrectly attributed to such structures[1].

Thermodynamic equilibrium of 5-fluoropentan-1-ol conformations at 298.15 K.

Phase Thermodynamics and Intermolecular Forces

At 298.15 K, 5-fluoropentan-1-ol is a highly stable, colorless liquid[2]. Its macroscopic phase stability is a direct manifestation of its intermolecular interactions.

Vapor Pressure and Volatility

The compound exhibits a boiling point of 71-72 °C at a heavily reduced pressure of 11 Torr[2]. When extrapolated to atmospheric pressure (760 Torr) using the Clausius-Clapeyron equation, the boiling point exceeds 180 °C. This high boiling point indicates a very low vapor pressure at room temperature, minimizing evaporative losses during standard handling.

Intermolecular Hydrogen Bonding and the Hydrophobic Effect

The liquid state is stabilized by extensive intermolecular hydrogen bonding (O-H···O) networks. Furthermore, the terminal -CF2- and -CH2F groups introduce unique thermodynamic properties at interfaces. The adsorption of such fluorinated moieties is an endothermic process, and the free energy of transfer for a fluorinated group significantly influences the molecule's solvation thermodynamics and phase separation behavior[3].

Chemical Stability and Degradation Kinetics

Thermodynamic stability must be coupled with kinetic inertness to fully assess shelf-life. At 298.15 K, 5-fluoropentan-1-ol is highly resistant to spontaneous degradation.

-

C-F Bond Integrity: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). At room temperature, it is thermodynamically immune to homolytic cleavage and highly resistant to hydrolysis without extreme thermal or catalytic intervention.

-

Nucleophilic Inertness: The primary hydroxyl group of 5-fluoropentan-1-ol is a notoriously poor leaving group[4]. Without prior activation (e.g., protonation by strong acids or conversion to a sulfonate ester), the molecule will not undergo spontaneous nucleophilic substitution or elimination reactions under neutral, ambient conditions[4].

Experimental Protocols for Thermodynamic Characterization

To empirically validate the thermodynamic stability of 5-fluoropentan-1-ol, the following self-validating experimental workflows must be employed.

Protocol 1: Isothermal Microcalorimetry (IMC) for Baseline Stability

IMC measures the minute heat flows associated with physical or chemical degradation, providing a direct readout of thermodynamic stability.

-

Sample Purification & Degassing: Purify 5-fluoropentan-1-ol via fractional distillation. Degas the sample using three freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen can initiate trace radical reactions under ambient light, introducing exothermic artifacts into the microcalorimetric baseline.

-

-

Instrument Calibration: Calibrate the IMC using a Joule heating pulse at exactly 298.15 K.

-

Causality: Establishing a highly accurate baseline is critical because the spontaneous degradation of unactivated primary alcohols at room temperature produces heat flows near the absolute detection limit (<0.1 μW).

-

-

Equilibration & Measurement: Seal 1.0 mL of the sample in a glass ampoule, lower it into the measurement position, and monitor heat flow ( dq/dt ) for 72 hours. A flat baseline (0.00 ± 0.05 μW) confirms absolute thermodynamic stability.

Experimental workflow for isothermal microcalorimetry stability profiling.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

-

Sample Preparation: Dissolve 5-fluoropentan-1-ol in anhydrous CDCl3 (0.1 M concentration) containing 0.03% TMS as an internal standard.

-

Temperature Cycling: Acquire 1 H and 19 F NMR spectra at 273.15 K, 298.15 K, and 323.15 K.

-

Data Analysis: Monitor the chemical shift of the hydroxylic proton.

-

Causality: If intramolecular hydrogen bonding (-O-H···F) were occurring, varying the temperature would shift the equilibrium between folded and extended states, causing a significant temperature-dependent change in the chemical shift. A static chemical shift across this range validates the thermodynamic preference for the extended conformation[1].

-

Data Presentation

The following table summarizes the critical physicochemical and thermodynamic parameters that dictate the room-temperature stability of 5-fluoropentan-1-ol.

| Property | Value | Reference |

| CAS Number | 592-80-3 | [2] |

| State at 298.15 K | Colorless Liquid | [2] |

| Density | ~0.8959 g/cm³ | [2] |

| Boiling Point | 71-72 °C (at 11 Torr) | [2] |

| Leaving Group Efficacy | Poor (Unactivated -OH) | [4] |

| Intramolecular H-Bonding | Thermodynamically Hindered | [1] |

Sources

Pharmacokinetics and Metabolic Profiling of 5-Fluoropentyl Synthetic Cannabinoids: A Technical Guide for Forensic Toxicology

The Chemical Rationale: Why the 5-Fluoropentyl Scaffold?

The evolution of synthetic cannabinoids (SCs) has been driven by clandestine efforts to maximize receptor binding affinity while evading legacy forensic detection screens. The introduction of the 5-fluoropentyl chain—a hallmark of third-generation SCs such as 5F-ADB, 5F-MDMB-PICA, and 5F-CUMYL-PEGACLONE—represents a critical structural optimization.

The substitution of a terminal hydrogen with a highly electronegative fluorine atom significantly increases the molecule's lipophilicity (LogP) and enhances its binding affinity to the CB1 receptor. For example, in vitro binding assays demonstrate that 5F-MDMB-PICA exhibits an IC50 of ~2.00 nM at the CB1 receptor, making it exponentially more potent than the phytocannabinoid Δ9-THC[1]. However, this structural modification fundamentally alters the drug's metabolic fate, creating unique pharmacokinetic challenges for forensic toxicologists. Because these compounds are extensively and rapidly metabolized, the parent drug is rarely detectable in biological matrices like urine, necessitating the identification of highly specific downstream metabolites[2].

Pharmacokinetic Mechanics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 5-fluoropentyl derivatives is essential for accurate forensic interpretation and toxicological risk assessment.

Absorption and Distribution

Due to their high lipophilicity, 5-fluoropentyl SCs rapidly cross the blood-brain barrier to exert psychoactive effects. This lipophilicity also results in a massive volume of distribution ( Vd ). In animal models, oral administration of 5F-MDMB-PICA demonstrated a Vd ranging from 86.43 L to 205.39 L, indicating rapid partitioning out of the plasma and deep accumulation into lipid-rich tissues[3]. This extensive tissue uptake contributes to a prolonged terminal half-life, increasing the risk of cumulative toxicity and prolonged adverse effects in chronic users[3].

Metabolism: The Core Forensic Challenge

The biotransformation of 5-fluoropentyl SCs is heavily dictated by their secondary linker moieties. The metabolic causality follows two primary divergent pathways:

-

Ester Hydrolysis (The Dominant Pathway): For SCs containing an ester linker (e.g., 5F-ADB, 5F-MDMB-PICA), human carboxylesterases (hCEs) in the blood and liver rapidly cleave the ester bond[4]. This reaction is kinetically favored and occurs so rapidly that it bypasses modifications to the fluoropentyl chain. The resulting carboxylic acid is the single most abundant marker metabolite found in human urine[5].

-

Oxidative Defluorination: For SCs lacking an ester group (e.g., 5F-CUMYL-PEGACLONE, which utilizes a carbonyl linker), Cytochrome P450 (CYP450) enzymes target the terminal carbon of the fluoropentyl chain[2]. The electronegative fluorine is displaced by a hydroxyl group, which is subsequently oxidized to form a pentanoic acid derivative[5].

Quantitative Pharmacokinetic Parameters

The following table summarizes the in vivo pharmacokinetic parameters of key 5-fluoropentyl derivatives, highlighting the dose-dependent nature of their clearance and half-life.

| Compound | Animal Model / Route | Dose | Half-Life ( t1/2 ) | Volume of Distribution ( Vd ) | Plasma Clearance (CL) | Primary Metabolic Pathway |

| 5F-MDMB-PICA | Rat (Oral) | 5 mg/kg | 26.16 h | 86.43 L | 2.28 L/h | Ester Hydrolysis |

| 5F-MDMB-PICA | Rat (Oral) | 50 mg/kg | 14.82 h | 205.39 L | 9.60 L/h | Ester Hydrolysis |

| 5F-ADB | Human (In Vivo) | Variable | Rapid (Minutes in vitro) | Highly Lipophilic | High | Ester Hydrolysis |

| 5F-CUMYL-PEGACLONE | Human (In Vivo) | Variable | N/A | N/A | N/A | Oxidative Defluorination |

Data synthesized from3[3] and4[4].

Fig 1. Primary phase I metabolic pathways of 5-fluoropentyl synthetic cannabinoids.

Analytical Translation: Experimental Methodologies

To accurately map these metabolic pathways and quantify forensic biomarkers, toxicologists rely on highly controlled in vitro assays coupled with advanced mass spectrometry.

Protocol 1: In Vitro Phase I Metabolism via Human Liver Microsomes (HLMs)

Causality & Rationale: HLMs are selected over whole hepatocyte models for initial Phase I screening because they isolate CYP450 and carboxylesterase activity, removing the confounding variables of cellular uptake and Phase II conjugation. This provides a clearer, unobstructed view of primary biotransformation kinetics[6]. Self-Validating System: This protocol mandates a zero-minute control (to establish baseline parent drug concentration) and a negative control lacking the co-factor UDPGA (to differentiate enzymatic metabolism from spontaneous chemical degradation).

Step-by-Step Methodology:

-

System Preparation: To a reaction tube, add 122 μL of Tris-HCl buffer (pH 7.4), 10 μL of Solution A (NADPH regenerating system), 2 μL of Solution B, 20 μL of 50 mM uridine diphosphate glucuronic acid (UDPGA), and 20 μL of alamethicin (250 μg/mL)[4].

-

Analyte Spiking: Add 1 μL of the 5-fluoropentyl test compound (e.g., 5F-ADBICA at 200× concentration)[6].

-

Pre-incubation: Mix thoroughly and pre-incubate the mixture at 37 °C for exactly 5 minutes to achieve thermal equilibrium[4].

-

Initiation: Add 5 μL of pooled HLMs to initiate the metabolic reaction. Mix by pipetting three times[4].

-

Incubation: Incubate in a 37 °C water bath for specified durations (e.g., 30 min, 60 min, 120 min) to establish time-dependent clearance curves[4].

-

Termination: Terminate the reaction by adding 200 μL of ice-cold stop solution (typically 100% Acetonitrile) to precipitate proteins[4].

Protocol 2: LC-MS/MS Quantification Workflow

Causality & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for SC detection due to its ability to resolve structurally similar positional isomers and detect trace metabolites at the picogram-per-milliliter level[7]. Self-Validating System: The protocol employs stable isotope-labeled internal standards (e.g., 5F-MDMB-PICA-d5) introduced prior to extraction. This ensures that any variations in extraction efficiency or matrix-induced ion suppression are mathematically normalized by the analyte-to-internal standard peak area ratio.

Step-by-Step Methodology:

-

Sample Cleavage: For authentic human urine samples, treat 0.5 mL of urine with 0.5 mL phosphate buffer (pH 6) and 30 μL β-glucuronidase. Incubate at 45 °C for 60 minutes to cleave Phase II glucuronide conjugates, yielding free Phase I metabolites[2].

-

Internal Standard Addition: Spike the sample with 10 μL of a deuterated internal standard mix (e.g., 5F-MDMB-PICA-d5)[1].

-

Liquid-Liquid Extraction (LLE): Add 1.5 mL of Acetonitrile (ACN) and 0.5 mL of a 10 M ammonium formate buffer. Vortex vigorously for 5 minutes to partition the lipophilic analytes into the organic phase[2].

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to separate the organic and aqueous layers.

-

Evaporation & Reconstitution: Isolate the upper organic supernatant, evaporate to dryness under a gentle stream of nitrogen at 40 °C, and reconstitute in 100 μL of mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject 5 μL onto a C18 UPLC column (e.g., Waters BEH C18, 1.7 µm) coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[7].

Fig 2. Step-by-step in vitro HLM incubation and LC-MS/MS analytical workflow.

Conclusion & Forensic Implications

The forensic detection of 5-fluoropentyl synthetic cannabinoids requires a paradigm shift from targeting parent compounds to identifying specific, stable metabolites. Because compounds like 5F-ADB and 5F-MDMB-PICA possess ester linkages, their rapid hydrolysis by carboxylesterases makes the resulting carboxylic acid the definitive biomarker for forensic source tracking[5]. Conversely, for analogs lacking an ester linkage, toxicologists must calibrate their LC-MS/MS assays to detect oxidative defluorination products (pentanoic acids)[2]. By leveraging self-validating in vitro models like HLMs and robust LC-MS/MS protocols, forensic laboratories can stay ahead of the continuous influx of novel psychoactive substances.

References

- Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats.National Institutes of Health (NIH).

- In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA.National Institutes of Health (NIH).

- Synthetic Cannabinoids Metabolism.Frontiers.

- Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA.National Institutes of Health (NIH).

- Multilevel metabolic profiling of synthetic cannabinoid 5F-ADB.Oxford Academic.

- Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats.National Institutes of Health (NIH).

- Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE.National Institutes of Health (NIH).

Sources

- 1. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Fluoropentan-1-ol: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 5-fluoropentan-1-ol, a valuable fluorinated building block in the development of novel pharmaceuticals and functional materials. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformation.

The strategic introduction of fluorine into organic molecules can significantly modulate their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity. 5-Fluoropentan-1-ol serves as a key intermediate, enabling the incorporation of a fluorinated five-carbon chain into more complex molecular architectures. This guide will focus on a robust and widely utilized method for its preparation: the selective monofluorination of 1,5-pentanediol using diethylaminosulfur trifluoride (DAST).

Guiding Principles of the Synthesis

The conversion of a primary alcohol to an alkyl fluoride is a cornerstone of organofluorine chemistry. While several reagents can achieve this transformation, diethylaminosulfur trifluoride (DAST) is a popular choice due to its commercial availability and efficacy in converting alcohols to their corresponding fluorides under relatively mild conditions.[1][2] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a fluoride ion.

It is imperative to acknowledge that DAST is a hazardous reagent. It is corrosive, can cause severe burns, and reacts violently with water.[3] Therefore, strict adherence to safety protocols is paramount throughout this procedure.

Tabulated Reaction Parameters

For clarity and quick reference, the key quantitative data for this synthesis are summarized in the table below.

| Parameter | Value |

| Starting Material | 1,5-Pentanediol |

| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to Room Temperature |

| Molar Ratio (DAST:Diol) | 1.1 : 1.0 |

| Typical Reaction Time | 2-4 hours |

| Reported Yield | 70-85% |

Visualizing the Transformation

To better understand the chemical processes, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Sources

Application Note: Esterification of 5-Fluoropentan-1-ol for Late-Stage Functionalization in Medicinal Chemistry

Introduction & Rationale

Fluorine incorporation is a cornerstone of modern drug design, with over 20% of commercial pharmaceuticals containing at least one fluorine atom to optimize pharmacokinetic properties . While aryl fluorides and trifluoromethyl groups are ubiquitous, the strategic use of terminal fluoroalkyl chains—specifically 5-fluoropentan-1-ol (CAS 592-80-3)—has emerged as a highly effective tool for modulating lipophilicity and metabolic stability.

In medicinal chemistry, replacing a standard alkyl chain with a 5-fluoropentyl moiety serves a dual purpose:

-

Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated ω -oxidation, a primary degradation pathway that rapidly clears aliphatic chains from systemic circulation.

-

Lipophilicity Tuning: The terminal fluorine increases the lipophilicity (logP) of the molecule, enhancing cell membrane permeability and blood-brain barrier (BBB) penetration without drastically increasing steric bulk.

Esterification of 5-fluoropentan-1-ol is a versatile late-stage functionalization strategy. It is routinely utilized to synthesize lipophilic prodrugs, engineer fluorinated cationic lipids for advanced gene delivery lipoplexes , and generate precursors for 18 F-PET imaging radiotracers targeting specific biological receptors .

Mechanistic Causality & Reaction Design

When designing an esterification protocol for 5-fluoropentan-1-ol, the physical organic chemistry of the molecule dictates the experimental choices.

Nucleophilicity and Inductive Effects: Fluorine is highly electronegative, which typically reduces the nucleophilicity of adjacent hydroxyl groups via inductive electron withdrawal ( −I effect). However, because the fluorine atom in 5-fluoropentan-1-ol is separated from the hydroxyl group by five carbon atoms, the inductive effect is negligible at the C1 position. Consequently, the C1-OH behaves with the same nucleophilic vigor as standard 1-pentanol, allowing for mild coupling conditions.

Coupling Strategy (The Steglich Esterification): While harsh acid chlorides can be used for simple substrates, the Steglich esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) is the gold standard for complex medicinal chemistry applications.

-

Causality for EDC: EDC is explicitly chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because its urea byproduct is highly water-soluble. This allows for a self-validating, simple aqueous workup that prevents the contamination of the final Active Pharmaceutical Ingredient (API).

-

Causality for DMAP: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This intermediate rapidly reacts with the unhindered primary alcohol of 5-fluoropentan-1-ol, driving the reaction to completion at room temperature and preserving acid- or base-sensitive functional groups on the parent pharmacophore.

Visualization: Metabolic Advantage Pathway

Comparative metabolic pathway illustrating CYP450-mediated ω-oxidation blockade by fluorination.

Quantitative Data: Coupling Reagent Comparison

To optimize the esterification of 5-fluoropentan-1-ol, various coupling conditions were evaluated. The data below summarizes the empirical outcomes for coupling with a standard complex carboxylic acid (e.g., a sterically hindered API).

| Coupling System | Molar Equivalents (Acid : ROH : Reagent) | Temp / Time | Yield (%) | Byproduct Removal | Recommended Use Case |

| EDC / DMAP | 1.0 : 1.2 : 1.5 (0.1 DMAP) | 25°C / 12h | 88 - 92% | Aqueous extraction (Easy) | Optimal for APIs ; sensitive substrates. |

| DCC / DMAP | 1.0 : 1.2 : 1.1 (0.1 DMAP) | 25°C / 12h | 85 - 89% | Filtration + Chromatography | Bulk synthesis; non-sensitive substrates. |

| HATU / DIPEA | 1.0 : 1.5 : 1.2 (2.0 DIPEA) | 25°C / 4h | 90 - 95% | Chromatography (Moderate) | Highly sterically hindered carboxylic acids. |

| Oxalyl Chloride | 1.0 : 1.2 : 2.0 (cat. DMF) | 0°C to 25°C / 6h | >95% | Evaporation (Very Easy) | Robust acids lacking acid-sensitive groups. |

Experimental Protocols

Protocol A: Steglich Esterification Workflow

Objective: Synthesize a 5-fluoropentyl ester from a target carboxylic acid API using EDC/DMAP.

Materials:

-

Target Carboxylic Acid (1.0 eq, 10 mmol)

-

5-fluoropentan-1-ol (1.2 eq, 12 mmol)

-

EDC·HCl (1.5 eq, 15 mmol)

-

DMAP (0.1 eq, 1 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N 2 or Argon) to prevent moisture from hydrolyzing the highly reactive O-acylisourea intermediate.

-

Dissolution: Dissolve the target carboxylic acid (10 mmol) and 5-fluoropentan-1-ol (12 mmol) in 50 mL of anhydrous DCM. Stir at 0 °C using an ice bath.

-

Causality: Initial cooling minimizes the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct, ensuring maximum transfer to the DMAP catalyst.

-

-

Activation: Add EDC·HCl (15 mmol) and DMAP (1 mmol) sequentially to the chilled solution.

-

Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir continuously for 12 hours.

-

In-Process Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. The complete disappearance of the carboxylic acid spot/peak serves as the primary indicator of reaction completion.

Protocol B: Workup, Purification, and Self-Validation

Objective: Isolate the pure 5-fluoropentyl ester and mathematically validate its structural integrity through spectroscopic markers.

Step-by-Step Methodology:

-

Quenching: Dilute the reaction mixture with an additional 50 mL of DCM to prevent emulsion formation during washing.

-

Aqueous Washing:

-

Wash with 1M HCl (2 x 50 mL) to protonate and remove unreacted DMAP and the water-soluble EDC urea byproduct.

-

Wash with saturated aqueous NaHCO 3 (2 x 50 mL) to deprotonate and extract any unreacted trace carboxylic acid.

-

Wash with brine (1 x 50 mL) to remove residual water from the organic phase.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate).

-

Self-Validating Analytical Steps:

-

1 H NMR (CDCl 3 ): Confirm the ester linkage by observing the triplet for the -CH 2 -O-C(=O)- protons around δ 4.0 - 4.2 ppm. The terminal -CH 2 F protons will appear as a characteristic doublet of triplets (dt) around δ 4.4 - 4.5 ppm due to geminal 19 F- 1 H coupling ( 2JHF≈47 Hz).

-

19 F NMR (CDCl 3 ): A highly diagnostic multiplet (typically a triplet of triplets) must appear around δ -218 to -220 ppm (referenced to CFCl 3 ). The presence of this exact chemical shift validates that the terminal fluorine was not eliminated or substituted during the coupling process.

-

References

-

Title: Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: “HFP” Fluorinated Cationic Lipids for Enhanced Lipoplex Stability and Gene Delivery Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

-

Title: Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Removing unreacted 1,5-pentanediol impurities from 5-fluoropentan-1-ol

Welcome to the Technical Support Center for the isolation and purification of fluorinated aliphatic alcohols. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating 5-fluoropentan-1-ol from unreacted 1,5-pentanediol starting material.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol you execute is a self-validating system that confirms its own success in real-time.

Part 1: Physicochemical Basis for Separation

To design an effective purification workflow, we must first analyze the quantitative differences between the target product and the impurity. The separation logic relies entirely on exploiting the loss of one hydrogen bond donor (replaced by fluorine), which drastically alters the boiling point, lipophilicity (LogP), and chromatographic retention of the molecule[1].

Table 1: Quantitative Comparison of Physical Properties

| Property | 1,5-Pentanediol (Impurity) | 5-Fluoropentan-1-ol (Product) | Separation Rationale |

| Molecular Weight | 104.15 g/mol | 106.14 g/mol | Negligible difference; size-exclusion is ineffective. |

| Boiling Point (760 mmHg) | 242.0 °C | 129.8 °C | >110 °C differential allows for highly efficient fractional distillation[1]. |

| LogP (Lipophilicity) | -0.49 (Hydrophilic) | 1.12 (Lipophilic) | Polarity gap enables Liquid-Liquid Extraction (LLE)[1]. |

| Hydrogen Bond Donors | 2 | 1 | Diol binds strictly to silica gel; fluoroalcohol elutes rapidly. |

| Water Solubility | Fully Miscible | Partially Miscible | Diol partitions into aqueous phase during workup[2]. |

Part 2: Purification Workflow Decision Tree

Workflow for the purification of 5-fluoropentan-1-ol from 1,5-pentanediol impurities.

Part 3: Troubleshooting Guides & FAQs

Q: Why does 1,5-pentanediol persist in the organic phase during standard aqueous workups? A: 1,5-pentanediol is highly hydrophilic due to its two terminal hydroxyl groups, which act as strong hydrogen bond donors and acceptors[2]. While it preferentially partitions into water, it can act as a phase-transfer co-solvent, pulling trace amounts of water into polar organic solvents (like ethyl acetate) and vice versa. If you use pure deionized water for extraction, the partition coefficient difference is not fully exploited, leading to incomplete phase separation or emulsion formation.

Q: How does the "salting-out" method resolve this extraction issue? A: By using a saturated sodium chloride solution (brine) instead of pure water, you increase the ionic strength of the aqueous phase. Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, decreasing their availability to solvate the less polar 5-fluoropentan-1-ol (LogP ~1.12)[1]. This forces the fluorinated alcohol into the organic layer while the highly polar 1,5-pentanediol remains trapped in the aqueous phase.

Q: My compound degrades during distillation. How can I safely distill 5-fluoropentan-1-ol? A: Fluorinated aliphatic alcohols are prone to thermal cleavage and dehydrofluorination at high temperatures, which can release toxic and corrosive hydrogen fluoride (HF) gas[3]. Although 5-fluoropentan-1-ol boils at 129.8 °C at atmospheric pressure, heating the crude mixture (which contains the 242 °C boiling diol) can cause localized superheating. Causality: High heat provides the activation energy for elimination reactions. Solution: Vacuum distillation is strictly required to lower the boiling points and preserve the structural integrity of the product.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Purpose: Removal of bulk 1,5-pentanediol (>90% impurity clearance).

-

Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a ratio of 10 mL solvent per 1 gram of crude.

-

Brine Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaCl (brine).

-

Agitation: Shake vigorously and vent frequently. Allow the layers to separate completely (the high ionic strength of brine prevents emulsions).

-

Phase Separation: Drain the organic layer. Extract the aqueous layer one more time with half the original volume of organic solvent.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter and concentrate under reduced pressure.

-

Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (Eluent: 30% EtOAc in Hexanes). Stain with KMnO₄. The diol will remain at the baseline (Rf = 0.0), while 5-fluoropentan-1-ol will migrate (Rf ~ 0.4). If the organic layer shows a baseline spot, repeat the brine wash.

Protocol B: Vacuum Fractional Distillation

Purpose: Isolation of pure 5-fluoropentan-1-ol (Recommended for >10g scale).

-

Setup: Equip a round-bottom flask with a short Vigreux column, a distillation head, a condenser, and a multi-neck receiving flask.

-

Vacuum Application: Apply a steady vacuum (e.g., 10–15 mmHg). Never heat the flask before the vacuum is stabilized.

-

Heating: Slowly heat the oil bath. 5-fluoropentan-1-ol will distill at a significantly lower temperature than its atmospheric boiling point of 129.8 °C[1]. 1,5-pentanediol will remain in the boiling flask as a viscous residue.

-

Fraction Collection: Discard the initial few drops (forerun) to remove trace water/solvents. Collect the main fraction at a constant vapor temperature.

-

Self-Validation Check: Record the ¹H NMR of the main fraction. Pure 5-fluoropentan-1-ol will show a distinct doublet of triplets at ~4.45 ppm (CH₂-F, J = 47 Hz) and a triplet at ~3.65 ppm (CH₂-OH). The absence of an overlapping multiplet at 3.65 ppm confirms the complete removal of the symmetric diol.

Protocol C: Silica Gel Column Chromatography

Purpose: Removal of trace 1,5-pentanediol (Recommended for <10g scale).

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using Hexanes.

-

Loading: Load the concentrated crude mixture directly onto the silica using a minimal amount of DCM.

-

Elution Gradient: Begin elution with 10% EtOAc in Hexanes to flush non-polar impurities. Gradually increase polarity to 30% EtOAc in Hexanes to elute the 5-fluoropentan-1-ol.

-

Retention: The unreacted 1,5-pentanediol will remain tightly bound to the top of the silica column due to double hydrogen bonding.

-

Self-Validation Check: Neither compound is UV-active. You must spot fractions on TLC and develop them using a KMnO₄ or PMA (Phosphomolybdic acid) stain followed by heating. Combine only the fractions containing the single spot corresponding to the fluoroalcohol.

Part 5: References

-

1-Pentanol, 5-fluoro- | LookChem |

-

Separation potential of 1,5-pentanediol-based deep eutectic solvent: Infinite dilution activity coefficients and excess thermodynamic data | PMC (NIH) |

-

TOXIC FLUORINE COMPOUNDS: XIII. ω-FLUOROALKYL ETHERS | Canadian Science Publishing |

Sources

Improving GC-MS peak resolution and tailing for 5-fluoro-1-pentanol

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak resolution and tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-fluoro-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-fluoro-1-pentanol peak tailing so severely?

Peak tailing for a compound like 5-fluoro-1-pentanol is a common challenge rooted in its chemical structure. The primary cause is the presence of a polar hydroxyl (-OH) group. This functional group can form strong hydrogen bonds with "active sites" within your GC system.[1] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, column stationary phase, or any areas of contamination.[2] This secondary interaction retains a portion of the analyte molecules longer than the main band, resulting in an asymmetrical peak shape that compromises accurate integration and reduces resolution.[3][4]

Q2: I need a quick fix. What are the first things I should try to improve my peak shape?

For immediate improvement, focus on the most common sources of activity: the inlet and the front of the column.

-

Perform Inlet Maintenance: The inlet is the first point of contact for your sample and is often the most contaminated. Replace the inlet liner, septum, and gold seal .[5] Crucially, use a high-quality, deactivated (silanized) liner to minimize surface activity.[6]

-

Trim the Column: Over time, non-volatile sample matrix components accumulate at the front of the GC column, creating a highly active area. Trimming 15-20 cm from the inlet side of the column can remove this contamination and expose a fresh, inert surface, often restoring peak shape instantly.[7]

Q3: What is the best type of GC column for analyzing 5-fluoro-1-pentanol?

The principle of "like dissolves like" is the most important factor in column selection. Since 5-fluoro-1-pentanol is a polar compound, a polar stationary phase is required for optimal retention and peak shape.

-

Recommended Phases: Polyethylene glycol (PEG) columns, often referred to as WAX columns, are highly polar and show excellent selectivity for alcohols.[8][9] Alternatively, a mid-polarity column containing a mix of cyano and phenyl functional groups can also provide good results and a different selectivity.[9]

-

Avoid: Using a non-polar column (e.g., a 100% dimethylpolysiloxane phase like a -1 or -5 type) will result in poor retention, low resolution, and likely exacerbate peak tailing as the polar analyte has a stronger affinity for any active sites than for the stationary phase.

In-Depth Troubleshooting and Optimization Guide

This section provides a systematic, question-and-answer approach to diagnosing and resolving persistent peak shape and resolution issues.

Q4: My peak is still tailing after basic maintenance. How can I systematically diagnose the root cause?

When initial steps are insufficient, a logical workflow is necessary to isolate the problem. The issue can be broadly categorized as a physical problem (affecting all peaks) or a chemical problem (affecting only polar or active compounds).[10]

If all peaks in your chromatogram, including non-polar alkanes, are tailing, it points to a physical issue like a poor column cut or improper column installation creating a dead volume.[3][10] If only active compounds like 5-fluoro-1-pentanol are tailing, the issue is chemical activity within the system.

Below is a systematic workflow to diagnose the issue.

Q5: How do I properly perform inlet maintenance to ensure an inert flow path?

An active inlet is the most frequent cause of peak tailing for polar analytes like alcohols.[11] Using a deactivated liner is critical, as the liner surface constitutes the majority of the area the sample contacts during vaporization.[6]

Data Comparison: Impact of Inlet Liner Deactivation

| Analyte | Liner Type | Tailing Factor (Tf) | Observation |

| 5-fluoro-1-pentanol | Standard (Non-Deactivated) | 2.9 | Severe tailing, reduced peak height. |

| 5-fluoro-1-pentanol | Deactivated (Silanized) | 1.2 | Significant improvement, more symmetrical peak. |

| Dodecane (Non-polar) | Standard (Non-Deactivated) | 1.1 | Minimal tailing. |

| Dodecane (Non-polar) | Deactivated (Silanized) | 1.0 | Symmetrical peak. |

Protocol: Split/Splitless Inlet Maintenance

-

Cool Down: Ensure the GC inlet and oven temperatures are at a safe level (e.g., below 50 °C).

-

Depressurize: Turn off the carrier gas flow to the inlet or set the instrument to standby.

-

Remove Old Components: Loosen and remove the septum nut. Remove the old septum. Use clean tweezers to carefully remove the used inlet liner. Inspect the gold seal at the base of the inlet; if it is discolored or scratched, replace it.

-

Clean Inlet (If Necessary): If visible residue is present, gently wipe the accessible metal surfaces of the inlet with a lint-free swab dampened with methanol or acetone. Allow it to dry completely.

-

Install New Components: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner.[1] Carefully insert the new liner until it is properly seated.

-

Reassemble: Install a new, high-quality septum and tighten the septum nut until finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum and cause leaks.

-

Pressurize and Leak Check: Restore the carrier gas flow. Perform a leak check at the inlet fittings using an electronic leak detector.

-

Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint temperature. This removes any residual oxygen and moisture.[5]

Q6: I've confirmed my inlet is inert, but the peak still tails. How should I address the column?

If the inlet is not the source of activity, the problem lies with the column itself, either through contamination at the inlet, improper installation, or degradation of the stationary phase.[12]

Protocol: GC Column Trimming and Re-installation

-

Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.

-

Disconnect Column: Carefully loosen and remove the column nut from the inlet.

-

Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a single, clean score on the column tubing approximately 15-20 cm from the inlet end.[1] Gently snap the column at the score mark.

-

Inspect the Cut: Use a magnifying tool (at least 10x magnification) to ensure the cut is clean, flat, and at a 90-degree angle to the column wall.[10][13] A jagged or angled cut can create turbulence and cause peak distortion.[3] If the cut is poor, repeat the process.

-

Reinstall Column: Slide a new nut and ferrule onto the freshly cut column end. Re-install the column into the inlet at the correct depth according to your instrument's manual. This is critical to prevent dead volume.[10]

-

Pressurize and Leak Check: Tighten the fitting, restore carrier gas flow, and perform a leak check at the inlet fitting.

-

Condition (If Necessary): If the column has been exposed to air for an extended period, a brief conditioning cycle (heating under carrier gas flow without injecting a sample) may be necessary.

Q7: Can optimizing my GC method parameters help reduce tailing?

Yes, method parameters can be adjusted to minimize the analyte's interaction with active sites, though this is an optimization step rather than a fix for a fundamental problem like an active liner.

Recommended GC Method Parameter Adjustments

| Parameter | Recommendation | Rationale |

| Inlet Temperature | 250 °C (starting point) | Must be high enough for rapid and complete vaporization of the analyte to create a sharp injection band.[14] Too low a temperature can cause slow vaporization and peak broadening. Too high can cause degradation of thermally sensitive compounds. |

| Carrier Gas Flow Rate | Increase flow (e.g., from 1.0 to 1.5 mL/min) | A higher linear velocity reduces the time the analyte spends interacting with any active sites in the system, which can sometimes improve peak shape.[5] This may come at a slight cost to separation efficiency. |

| Oven Temperature Program | Start at a lower initial temperature (e.g., 40-50°C) | A lower starting temperature can help focus the analyte at the head of the column after injection, leading to sharper starting bands, especially in splitless mode.[15] |

| Injection Volume | Decrease volume (e.g., from 1 µL to 0.5 µL) | Overloading the column or inlet can lead to peak fronting or tailing.[7][13] Reducing the injected amount can sometimes improve symmetry. |

Advanced Solution: Derivatization

Q8: I've exhausted all other options. Is there a chemical modification that can eliminate peak tailing for 5-fluoro-1-pentanol?

When system inertness cannot be perfected, chemically modifying the analyte is a powerful and definitive solution.[16] Derivatization replaces the problematic active hydrogen on the hydroxyl group with a non-polar, non-reactive group.[17] The most common method for alcohols is silylation .

Mechanism: Silylation of 5-fluoro-1-pentanol

Silylation involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. This reaction blocks the hydrogen-bonding capability of the -OH group, drastically reducing the molecule's polarity and its affinity for active sites.[16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. youngin.com [youngin.com]

- 6. scantecnordic.se [scantecnordic.se]

- 7. sepscience.com [sepscience.com]

- 8. vertichrom.com [vertichrom.com]

- 9. jcanoingenieria.com [jcanoingenieria.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. discover.restek.com [discover.restek.com]

- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 13. gcms.labrulez.com [gcms.labrulez.com]

- 14. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

Best storage conditions to prevent oxidation of 5-fluoropentan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the oxidation of 5-fluoropentan-1-ol. By understanding the underlying chemical principles and adhering to these field-proven protocols, users can ensure the long-term integrity and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-fluoropentan-1-ol?

A1: The primary degradation pathway for 5-fluoropentan-1-ol, a primary alcohol, is oxidation. This process typically occurs in two steps. The initial oxidation converts the alcohol to its corresponding aldehyde, 5-fluoropentanal. If a strong oxidizing agent is present or if the aldehyde is exposed to oxygen over time, it can be further oxidized to the carboxylic acid, 5-fluoropentanoic acid.[1] This is a common reaction for primary alcohols.[1]

Q2: How does oxidation affect the integrity of my 5-fluoropentan-1-ol sample?

A2: The presence of oxidation products, such as 5-fluoropentanal and 5-fluoropentanoic acid, introduces impurities into your sample. These impurities can significantly impact experimental outcomes, particularly in sensitive applications like drug development, by altering reaction kinetics, leading to unintended side products, and affecting the overall yield and purity of your target molecule.

Q3: What are the ideal storage conditions to minimize oxidation?

A3: To minimize oxidation, 5-fluoropentan-1-ol should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3][4] The storage temperature should be kept consistent, ideally between 2°C and 8°C in a laboratory-grade refrigerator designed for flammable materials.[5] It is also crucial to store it segregated from oxidizing agents.[2][3]

Q4: Should I store 5-fluoropentan-1-ol under an inert atmosphere?

A4: For long-term storage or for high-purity applications, storing 5-fluoropentan-1-ol under an inert atmosphere, such as argon or nitrogen, is highly recommended. This practice displaces oxygen from the container's headspace, thereby significantly reducing the potential for oxidative degradation.

Q5: What type of container is best for storing 5-fluoropentan-1-ol?

A5: Amber glass bottles with tightly sealing caps are the preferred containers for storing 5-fluoropentan-1-ol. The amber glass protects the compound from light, which can catalyze oxidation, while a secure cap prevents the ingress of oxygen and moisture. For added safety and to contain potential leaks, it is good practice to place the primary container within a compatible secondary container.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action & Explanation |

| Unusual Odor | Partial oxidation to 5-fluoropentanal. | Aldehydes often have distinct, sometimes pungent, odors. The presence of a new smell suggests that some of the alcohol has oxidized. It is advisable to verify the purity of the sample using analytical methods before use. |

| Change in Viscosity or Color | Advanced oxidation or contamination. | Significant changes in the physical appearance of the sample can indicate substantial degradation. The sample's purity should be assessed, and if confirmed to be degraded, it should be disposed of according to safety guidelines. |

| Inconsistent Experimental Results | Presence of oxidation impurities. | Impurities like 5-fluoropentanal or 5-fluoropentanoic acid can interfere with chemical reactions. Re-purifying the alcohol or using a fresh, properly stored batch is recommended to ensure reproducible results. |

Visualizing the Oxidation Pathway

The oxidation of 5-fluoropentan-1-ol is a stepwise process that can be visualized as follows:

Caption: Decision-making guide for storing 5-fluoropentan-1-ol.

References

-

5-fluoropentan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2024, from [Link]

-

REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

-

University of California. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Retrieved from [Link]

- Arab-Tehrany, E., et al. (2012). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Trends in Food Science & Technology, 25(1), 24-33.

-

Benexia. (2021, March 28). Oxidative Stability of Omega-3 Oils: ALA Has a Significant Advantage in Food Formulations. Retrieved from [Link]

-

Chemistry with Alina. (2020, October 26). Oxidation of Pentan 1 ol [Video]. YouTube. Retrieved from [Link]

- Ryckebosch, E., et al. (2013). Stability of Omega-3 LC-PUFA-rich Photoautotrophic Microalgal Oils Compared to Commercially Available Omega-3 LC-PUFA Oils. Journal of Agricultural and Food Chemistry, 61(39), 9469-9477.

- Vlădescu, L., et al. (2016). Thermal and oxidative stability of Atlantic salmon oil (Salmo salar L.) and complexation with β-cyclodextrin. Beilstein Journal of Organic Chemistry, 12, 184-192.

- Shen, H., et al. (2020). Stability and stabilization of omega-3 oils: A review. Trends in Food Science & Technology, 97, 233-245.

-

The Organic Chemistry Tutor. (2017, August 22). How To Calculate Oxidation Numbers - Basic Introduction [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 5-Fluoropentan-1-ol Oxidation Troubleshooting

Welcome to the advanced troubleshooting and methodology guide for the oxidation of 5-fluoropentan-1-ol. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, poor isolated yields, or chemoselectivity failures when attempting to synthesize 5-fluoropentanal or 5-fluoropentanoic acid.

This guide bypasses generic advice to address the specific chemical behavior of fluorinated aliphatic alcohols. By understanding the causality behind catalyst deactivation and product volatility, you can transform a failing reaction into a robust, self-validating workflow.

Diagnostic Workflow

Before altering your reagents, you must determine whether your issue is a conversion failure (the starting material is not reacting) or a yield failure (the product is forming but being lost during workup). Use the diagnostic tree below to isolate the root cause.

Diagnostic decision tree for isolating conversion vs. yield issues in 5-fluoropentan-1-ol oxidation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: My GC/MS shows the conversion rate plateauing at 50-60% when using TEMPO/Bleach. How do I drive the reaction to completion? Causality: TEMPO-mediated oxidations rely on the continuous regeneration of the active oxoammonium ion by hypochlorite. This catalytic cycle is highly pH-dependent. The oxidation of 5-fluoropentan-1-ol generates HCl as a byproduct. If the pH falls below 8.0, the equilibrium shifts from hypochlorite ( ClO− ) to hypochlorous acid ( HOCl ). HOCl is prone to side reactions and fails to efficiently regenerate the oxoammonium species, effectively killing the catalyst and stalling conversion. Fluoroalkyl alcohols can be effectively oxidized to their corresponding carbonyl compounds using sodium hypochlorite pentahydrate and a nitroxyl radical catalyst, provided the pH is strictly controlled[1]. Solution: Continuously monitor the pH and buffer the aqueous layer with NaHCO3 / Na2CO3 to maintain a strict pH window of 8.5–9.0.

Q2: The reaction achieves 100% conversion, but my isolated yield of 5-fluoropentanal is under 20%. Where is the missing mass? Causality: You are likely facing one of two mass sinks: volatility or over-oxidation.

-

Volatility: 5-Fluoropentanal lacks the strong intermolecular hydrogen bonding of its alcohol precursor and has a low molecular weight. Its vapor pressure is high enough that standard rotary evaporation at 40°C will strip the product along with extraction solvents like dichloromethane (DCM) or diethyl ether.

-

Over-oxidation: In the presence of water (e.g., in bleach oxidations), the newly formed 5-fluoropentanal undergoes nucleophilic attack by water to form a geminal diol (hydrate). This hydrate is structurally analogous to a primary alcohol and is rapidly oxidized a second time to 5-fluoropentanoic acid. Solution: Run a crude NMR before solvent removal. If the aldehyde is present in the crude but lost after workup, volatility is the culprit. If the acid is present, switch to an anhydrous oxidation method.

Q3: Can I use greener or heterogeneous catalysts for this oxidation without losing selectivity? Causality: Yes, but reagent selection dictates chemoselectivity. Metal-free oxidative systems using NaBr and Selectfluor have proven versatile for alcohol oxidations, though they frequently push the reaction toward the carboxylic acid if water is present as a co-solvent[2]. For highly selective heterogeneous catalysis targeting the aldehyde, CuO nanoparticles anchored on graphene oxide (CuO@GO) offer a robust, recyclable method for alcohol oxidation under an oxygen atmosphere, preventing over-oxidation by avoiding aqueous hydrates[3].

Quantitative Data: Oxidation Method Comparison

To select the correct protocol, compare the empirical performance of standard oxidation methods applied to fluorinated aliphatic alcohols.

| Oxidation Method | Typical Conversion | Chemoselectivity (Aldehyde vs. Acid) | Primary Failure Mode | Recommended Use Case |

| Swern (DMSO / Oxalyl Chloride) | > 95% | > 99% Aldehyde | Moisture contamination | Highly volatile aldehydes; strict anhydrous needs. |

| TEMPO / NaOCl (Bleach) | 75 - 85% | 80% Aldehyde (pH dependent) | pH drop deactivating catalyst | Scalable synthesis; aqueous-tolerant workflows. |

| Dess-Martin Periodinane (DMP) | > 95% | > 99% Aldehyde | Reagent degradation over time | Rapid lab-scale synthesis; avoids cryogenic temps. |

| NaBr / Selectfluor | 80 - 90% | Mixed (Favors Acid in H2O ) | Over-oxidation to carboxylic acid | Green chemistry; specifically targeting the acid[2]. |

| CuO@GO / O2 | 90 - 95% | > 95% Aldehyde | Catalyst poisoning | Heterogeneous catalysis; high recyclability[3]. |

Self-Validating Experimental Protocols

Do not blindly follow steps; validate the chemistry as it happens. Below are two optimized protocols tailored for 5-fluoropentan-1-ol.

Protocol A: Anhydrous Swern Oxidation (Optimized for Volatile 5-Fluoropentanal)

This method completely shuts down over-oxidation by excluding water and allows for cold isolation to prevent volatile product loss.

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer and dropping funnels. Purge with dry Argon.

-

Validation Checkpoint: Maintain a positive pressure of inert gas via a bubbler. A steady, slow bubbling ensures no atmospheric moisture enters, preventing the premature hydrolysis of oxalyl chloride.

-

-

Reagent Preparation: Add anhydrous DCM (10 mL/mmol substrate) and oxalyl chloride (1.2 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.

-

Activation: Add anhydrous DMSO (2.4 equiv) dissolved in a small volume of DCM dropwise over 10 minutes.

-

Validation Checkpoint: You must observe vigorous gas evolution ( CO and CO2 ). This visual cue confirms the successful formation of the active alkoxysulfonium intermediate. If no gas evolves, your oxalyl chloride has degraded.

-

-

Substrate Addition: Add 5-fluoropentan-1-ol (1.0 equiv) dropwise. Stir for 45 minutes at -78°C.

-

Quenching: Add anhydrous triethylamine (5.0 equiv) dropwise.

-

Causality: The base deprotonates the intermediate, triggering the elimination that yields 5-fluoropentanal and dimethyl sulfide. The solution will turn opaque white due to the precipitation of triethylamine hydrochloride.

-

-

Isolation (Critical Step): Warm to 0°C over 1 hour. Quench with saturated aqueous NH4Cl . Extract with cold DCM. Dry the organic layer over MgSO4 .

-

Validation Checkpoint: When concentrating the product on a rotary evaporator, submerge the receiving flask in an ice bath and do not drop the pressure below 200 mbar. 5-fluoropentanal will co-evaporate with DCM if standard vacuum/temperature settings are used.

-

Protocol B: Buffered TEMPO/NaOCl Oxidation (Optimized for Scalability)

This method is ideal for scaling up, provided the pH is strictly managed to keep the catalyst alive.

-

Biphasic Setup: Dissolve 5-fluoropentan-1-ol (1.0 equiv) in DCM (5 mL/mmol). In a separate beaker, prepare an aqueous solution of KBr (0.1 equiv) and TEMPO (0.01 equiv). Combine the two phases in a reaction flask.

-

Buffering (Critical Step): Add 0.5 M NaHCO3 to the aqueous layer.

-

Validation Checkpoint: Test the aqueous layer with a calibrated pH meter or narrow-range indicator strips to confirm the pH is exactly 8.5–9.0. A pH < 8 stalls the reaction; a pH > 10 promotes aldol condensation side reactions.

-

-

Oxidation: Cool the biphasic mixture to 0°C. Add commercial bleach ( NaOCl , 1.1 equiv, freshly titrated) dropwise over 30 minutes via an addition funnel.

-

Causality: Slow addition prevents localized heating and minimizes the concentration of unreacted hypochlorite, reducing the risk of over-oxidation to 5-fluoropentanoic acid[1].

-

-

Monitoring: Stir vigorously (biphasic reactions require high sheer).

-

Validation Checkpoint: Check conversion via TLC (Hexanes:EtOAc 4:1) visualized with KMnO4 stain. The alcohol starting material will appear as a bright yellow spot against the purple background. Complete consumption validates conversion.

-

-

Quenching: Quench excess hypochlorite with saturated aqueous Na2S2O3 .

-

Validation Checkpoint: Spot the aqueous layer onto KI/starch paper. It must remain white, confirming the complete destruction of residual oxidants before extraction.

-

References

- Oxidation of Fluoroalkyl Alcohols Using Sodium Hypochlorite Pentahydrate Source: ResearchGate URL

- Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)

- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres Source: MDPI URL

Sources

Validating HPLC-UV quantification methods for 5-fluoropentan-1-ol

As a Senior Application Scientist, I frequently consult with laboratories struggling to establish robust quantification methods for short-chain fluorinated aliphatic alcohols. 5-fluoropentan-1-ol (CAS: 592-80-3) is a vital chemical building block utilized in complex pharmaceutical synthesis and is frequently monitored as a metabolite in toxicological studies 1, 2.

However, its molecular structure presents a severe analytical challenge: comprising an aliphatic chain, a terminal hydroxyl group, and a fluorine atom, it entirely lacks a conjugated π -electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 200 nm 3. Attempting direct HPLC-UV quantification at low wavelengths (e.g., 205 nm) is a critical methodological error; it invites severe baseline drift from mobile phase absorbance and massive matrix interference, ultimately destroying assay specificity.

To overcome this, we must objectively evaluate alternative quantification modalities and establish a self-validating analytical protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis of Quantification Modalities

When direct UV detection fails, laboratories typically pivot to one of three analytical strategies. Below is an objective performance comparison to guide your method development:

| Analytical Modality | Mechanism / Detection | Sensitivity (LOD) | Matrix Tolerance | Equipment Cost | Verdict for 5-fluoropentan-1-ol |

| GC-FID | Direct volatilization & flame ionization | ~1-5 µg/mL | Moderate (Requires clean-up) | Medium | Standard for volatile alcohols, but risks thermal degradation of fluorinated metabolites and column fouling. |

| HPLC-ELSD | Direct evaporative light scattering | ~5-10 µg/mL | Low (Requires volatile buffers) | Medium-High | Non-linear response curve complicates ICH validation; generally poor sensitivity for trace analysis. |

| HPLC-UV (Derivatized) | Pre-column chromogenic tagging | < 0.1 µg/mL | High | Low (Standard HPLC) | Optimal. Converts the alcohol into a highly UV-absorbent ester, maximizing sensitivity and utilizing standard equipment. |

The Winning Strategy: Pre-Column Derivatization

To achieve robust HPLC-UV quantification, we must engineer a chromophore onto the 5-fluoropentan-1-ol molecule. This is achieved via a base-catalyzed Schotten-Baumann nucleophilic acyl substitution 4. By reacting the terminal hydroxyl group with a derivatizing agent like Benzoyl Chloride (BzCl) or 4-(Dimethylamino)benzoyl chloride (DMABC-Cl), we synthesize a hydrophobic ester derivative with a massive molar absorptivity at 230–250 nm 5, 6.

Workflow for pre-column derivatization of 5-fluoropentan-1-ol for HPLC-UV analysis.

Experimental Protocol: DMABC-Cl Derivatization Workflow

Self-Validating System Note : To ensure the derivatization reaction is complete and reproducible, this protocol intentionally incorporates 1-pentanol as an Internal Standard (IS). Because 1-pentanol shares near-identical reaction kinetics with 5-fluoropentan-1-ol, tracking the Analyte/IS ratio automatically corrects for any variations in reaction yield, matrix suppression, or injection volume.

-

Reagent Preparation : Prepare a 2 mg/mL solution of DMABC-Cl in anhydrous acetonitrile. Causality: DMABC-Cl is highly moisture-sensitive; utilizing strictly anhydrous conditions prevents the premature hydrolysis of the acyl chloride into an unreactive acid 6.

-

Buffer Preparation : Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.5. Causality: An alkaline medium is mandatory to deprotonate the hydroxyl group of 5-fluoropentan-1-ol, drastically increasing its nucleophilicity to facilitate the reaction 6.

-

Reaction Mixture : In a 2 mL amber reaction vial, combine:

-

100 µL of 5-fluoropentan-1-ol sample/standard.

-

10 µL of Internal Standard (1-pentanol, 50 µg/mL).

-

100 µL of 0.1 M borate buffer (pH 9.5).

-

100 µL of DMABC-Cl solution.

-

-

Incubation : Vortex for 10 seconds, then heat the mixture at 60°C for 6 minutes in a thermoshaker.

-

Quenching & Injection : Cool to room temperature, add 50 µL of HPLC-grade water to quench unreacted DMABC-Cl, and inject 10 µL into the HPLC system (Reversed-phase C18 column, Isocratic 70:30 Acetonitrile:Water, UV detection at 240 nm).

Method Validation Framework: ICH Q2(R2) Compliance

Validating this derivatization-based HPLC-UV method requires strict adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines [[7]](), 8. The objective is to prove that the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose throughout the drug development lifecycle 8.

Core validation parameters for analytical procedures according to ICH Q2(R2) guidelines.

Validation Protocols (Step-by-Step)

-

Specificity :

-

Procedure: Inject a blank matrix (derivatized without 5-fluoropentan-1-ol), a standard solution, and a spiked sample matrix.

-

Acceptance Criteria: The 5-fluoropentan-1-ol derivative peak must have a resolution factor ( Rs ) > 1.5 from any adjacent matrix peaks or derivatization byproducts (e.g., hydrolyzed DMABC-Cl).

-

-

Linearity and Range :

-

Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Derivatize and analyze each in triplicate.

-

Acceptance Criteria: Plot the peak area ratio (Analyte/IS) against concentration. The correlation coefficient ( R2 ) must be ≥0.999 8.

-

-

Accuracy (Recovery) :

-

Procedure: Spike known amounts of 5-fluoropentan-1-ol into a blank matrix at three concentration levels (Low, Medium, High) covering the linear range. Perform the derivatization and quantify against the calibration curve.